2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL
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Overview
Description
2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno ring fused to a pyrimidine ring, with an amino group at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL can be achieved through several methods. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-D]pyrimidin-4-ones . Another method includes the reaction of 2-amino-thiophene-3-carboxylate derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a plant growth stimulant, with activities comparable to heteroauxin.
Industry: The compound is used in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions result in anti-inflammatory, antimicrobial, and antitumor effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidin-4-ol: Similar in structure but lacks the thieno ring.
4-Aminopyrrolo[2,3-D]pyrimidine: Contains a pyrrolo ring instead of a thieno ring.
6-Methylthieno[2,3-D]pyrimidin-4-ol: Similar structure but different substitution pattern.
Properties
Molecular Formula |
C7H7N3OS |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-amino-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-2-4-5(12-3)6(11)10-7(8)9-4/h2H,1H3,(H3,8,9,10,11) |
InChI Key |
LRVLYGCECIBTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC(=N2)N |
Origin of Product |
United States |
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